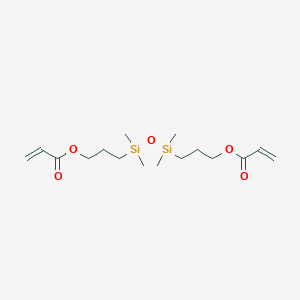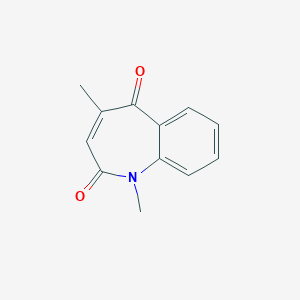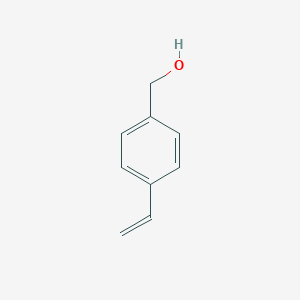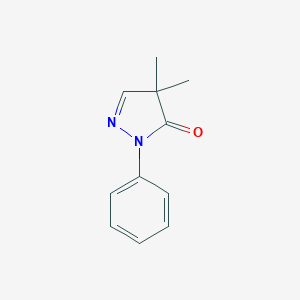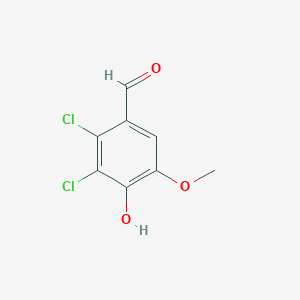
5,6-Dichlorovanillin
Overview
Description
5,6-Dichlorovanillin: is a chemical compound with the molecular formula C8H6Cl2O3 and a molecular weight of 221.04 g/mol . It is a derivative of vanillin, where the hydrogen atoms at positions 5 and 6 on the aromatic ring are replaced by chlorine atoms. This compound is known for its distinctive properties and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 5,6-Dichlorovanillin can be synthesized through the chlorination of vanillin. The process involves the introduction of chlorine atoms into the vanillin molecule under controlled conditions. The reaction typically takes place in the presence of a chlorinating agent such as chlorine gas or sodium hypochlorite. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure the selective chlorination at the desired positions .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The chlorination reaction is followed by purification steps, including crystallization and filtration, to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 5,6-Dichlorovanillin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: The chlorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
5,6-Dichlorovanillin has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: this compound is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5,6-Dichlorovanillin involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting biochemical pathways within cells. The exact molecular targets and pathways depend on the specific application and context of its use. For example, in antimicrobial applications, this compound may disrupt bacterial cell wall synthesis or interfere with essential metabolic processes .
Comparison with Similar Compounds
Vanillin: The parent compound of 5,6-Dichlorovanillin, widely used in the food and fragrance industries.
4-Chlorovanillin: A mono-chlorinated derivative of vanillin with similar properties.
2,4,5-Trichlorophenol: A related chlorinated phenol with different applications and properties.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
2,3-dichloro-4-hydroxy-5-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O3/c1-13-5-2-4(3-11)6(9)7(10)8(5)12/h2-3,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQDPWXPJJUUISU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1)C=O)Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2075138 | |
| Record name | Benzaldehyde, 2,3-dichloro-4-hydroxy-5-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2075138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18268-69-4 | |
| Record name | 5,6-Dichlorovanillin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018268694 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzaldehyde, 2,3-dichloro-4-hydroxy-5-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2075138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary sources of 5,6-Dichlorovanillin found in the environment?
A: this compound is identified as a significant chlorinated organic compound found in the effluent of bleached kraft mill processes. [] It is generated during the bleaching process of wood pulp, primarily through the chlorination of lignin, a complex polymer found in wood. [, ] Furthermore, research suggests that this compound can be formed through the degradation of higher molecular weight chlorinated organic compounds present in these effluents. [, ]
Q2: Can this compound be further transformed into other chlorinated compounds?
A: Yes, research demonstrates that this compound can be converted into trichloroguaiacols, specifically 4,5,6-Trichloroguaiacol. [] This transformation occurs through chlorination reactions in acidic conditions. [] This finding highlights the potential for further chemical transformations of this compound in the environment, particularly in acidic conditions, leading to the formation of other chlorinated phenolic compounds.
Q3: Has this compound been detected in drinking water?
A: Yes, this compound has been identified in the drinking water of major Polish cities. [] This finding suggests that this compound, potentially originating from industrial wastewater, can persist through water treatment processes and end up in drinking water sources. While the study doesn't provide detailed concentration levels for this compound, it emphasizes the importance of monitoring and managing such compounds in drinking water due to their potential human health risks.
Q4: Is there information available on the aqueous solubility of this compound?
A: Yes, the aqueous solubility of this compound at 25°C has been determined. [] This data is crucial for understanding the compound's fate and transport in aquatic environments. Knowing the aqueous solubility helps predict its partitioning between water and sediment or its potential for volatilization.
Q5: Are there any analytical methods available for detecting and quantifying this compound in environmental samples?
A: Researchers have utilized gas chromatography coupled with mass spectrometry (GC-MS) to identify and quantify this compound in environmental samples, specifically drinking water. [] This technique offers the sensitivity and selectivity required to detect trace levels of chlorinated organic compounds like this compound in complex matrices.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



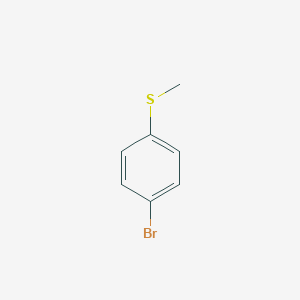
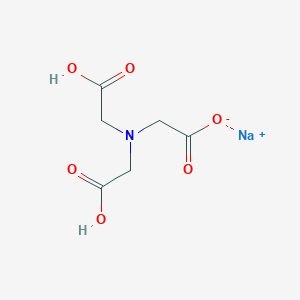
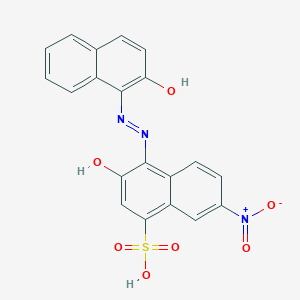
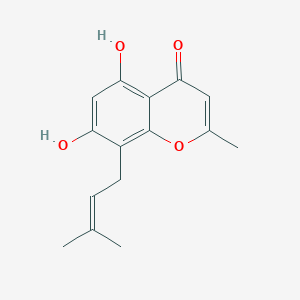
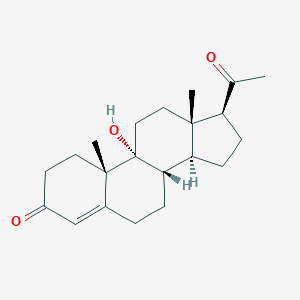

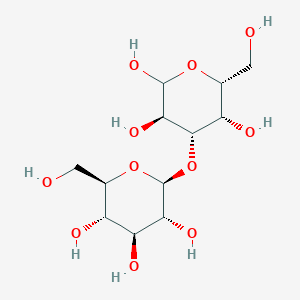
![[(2R)-2-[(5Z,8Z,11Z,14E)-icosa-5,8,11,14-tetraenoyl]oxy-3-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B94983.png)
![7,7,9,9-Tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B94984.png)
